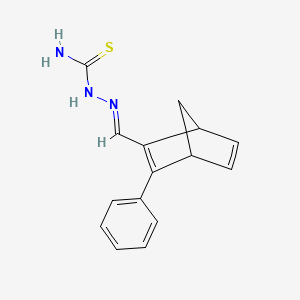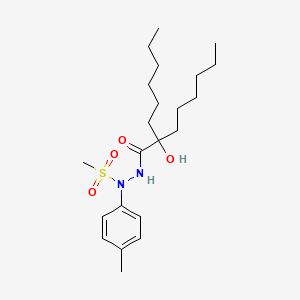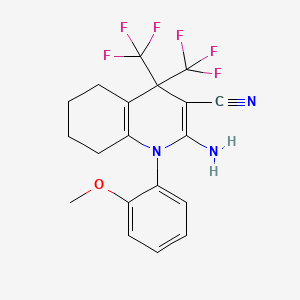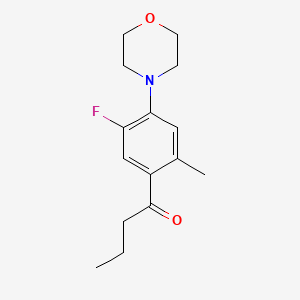
Norbornadiene-2-carbaldehyde, 3-phenyl-, thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . This compound, with its unique bicyclic structure, has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA typically involves the condensation of an amine with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of thiourea derivatives, including [(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA, involves large-scale condensation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of halogenated derivatives.
Scientific Research Applications
[(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.
Medicine: Research has shown its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of [(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, leading to its antibacterial and anticancer effects. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
[(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA can be compared with other thiourea derivatives, such as:
Phenylthiourea: Known for its use in genetic research and as a bittering agent.
N,N’-Diethylthiourea: Used as a vulcanization accelerator in the rubber industry.
N-Methylthiourea: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of [(E)-({3-PHENYLBICYCLO[2.2.1]HEPTA-2,5-DIEN-2-YL}METHYLIDENE)AMINO]THIOUREA lies in its bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[(E)-(3-phenyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H15N3S/c16-15(19)18-17-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-12H,8H2,(H3,16,18,19)/b17-9+ |
InChI Key |
OTOJXHDUHWCGKZ-RQZCQDPDSA-N |
Isomeric SMILES |
C1C2C=CC1C(=C2/C=N/NC(=S)N)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C=CC1C(=C2C=NNC(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine](/img/structure/B11514333.png)
![1-butyl-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514347.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B11514348.png)
![Diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11514355.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514362.png)



![3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide](/img/structure/B11514399.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11514405.png)
![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11514408.png)

![(5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11514429.png)

